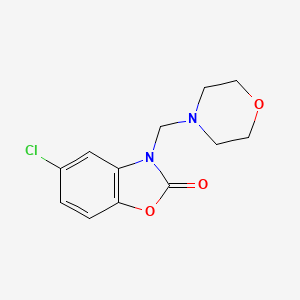

5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone

Description

Properties

IUPAC Name |

5-chloro-3-(morpholin-4-ylmethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c13-9-1-2-11-10(7-9)15(12(16)18-11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXKPGMUERDTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167658 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-(morpholinomethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16376-61-7 | |

| Record name | 2(3H)-Benzoxazolone, 5-chloro-3-(4-morpholinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-(morpholinomethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone typically involves the following steps:

Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carbonyl compound.

Introduction of the Chloro Substituent: Chlorination of the benzoxazolone core at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via nucleophilic substitution reactions using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of 5-chloro-2(3H)-benzoxazolone exhibit notable analgesic and anti-inflammatory activities. For instance, a study conducted on various substituted benzoxazolone derivatives demonstrated their efficacy in reducing carrageenan-induced paw edema in mice, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | Method of Synthesis | Yield (%) | Analgesic Activity |

|---|---|---|---|

| Compound 1 | Microwave-assisted | 66 | Significant |

| Compound 2 | Conventional | 63 | Marked inhibition |

| Compound 3 | Microwave-assisted | 56 | Significant |

Antimicrobial Activity

Benzoxazolone derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for further development as antibiotics. The structural modifications on the benzoxazolone scaffold can enhance their activity against various pathogens .

Case Studies

-

Study on Analgesic Activity :

- Objective : Evaluate the analgesic effects of synthesized benzoxazolone derivatives.

- Methodology : Utilized tail-flick and hot-plate tests on mice.

- Findings : Compounds exhibited significant analgesic effects compared to control groups.

- Anti-inflammatory Activity Assessment :

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The 2(3H)-benzoxazolone core allows diverse substitutions at positions 3, 5, and 4. Key analogues include:

- 5-Chloro-3-(pyrrolidin-1-ylmethyl)-2(3H)-benzoxazolone : Features a five-membered pyrrolidine ring.

- 5-Chloro-3-(piperidin-1-ylmethyl)-2(3H)-benzoxazolone : Substituted with a six-membered piperidine ring.

- 5-Chloro-3-(4-methylpiperazin-1-ylmethyl)-2(3H)-benzoxazolone : Contains a piperazine ring with a methyl group.

- Chalcone derivatives (e.g., 5/6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones): Feature α,β-unsaturated ketone side chains .

Table 1: Structural Comparison of Key Analogues

| Compound | Substituent | Ring Size/Type | Key Functional Groups |

|---|---|---|---|

| 5-Chloro-3-(4-morpholinylmethyl) | Morpholine | 6-membered (O, N) | Ether, tertiary amine |

| 5-Chloro-3-(pyrrolidinylmethyl) | Pyrrolidine | 5-membered (N) | Secondary amine |

| 5-Chloro-3-(piperidinylmethyl) | Piperidine | 6-membered (N) | Secondary amine |

| Chalcone derivatives | Propenoyl-aryl | N/A | α,β-unsaturated ketone |

Acetylcholinesterase (AChE) Inhibition

- Morpholinylmethyl derivative: Expected to exhibit moderate AChE inhibition based on structural similarity to piperidine derivatives. Piperidine analogues (e.g., compound 9 in ) showed ~2-fold higher activity than pyrrolidine derivatives, suggesting larger rings enhance binding .

- Aromatic amine derivatives: Compounds with naphthalene or quinoline side chains (e.g., ) demonstrated higher AChE inhibition due to π-π stacking with the enzyme’s active site.

Table 2: AChE Inhibitory Activity (10⁻⁴ M Concentration)

Cytotoxicity

- Morpholinylmethyl derivative: Limited direct data, but cyclic amine-containing benzoxazolones (e.g., piperazine derivatives) showed IC₅₀ values of 10–50 µM against leukemia and breast cancer cells . Morpholine’s polarity may enhance solubility but reduce membrane permeability compared to piperidine.

- Chalcone derivatives : Exhibited potent cytotoxicity (IC₅₀: 2–15 µM) against BV-173 leukemia and MCF-7 cells via apoptosis induction . The α,β-unsaturated ketone moiety is critical for pro-apoptotic activity.

Table 3: Cytotoxic Activity Against BV-173 Leukemia Cells

| Compound | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| Chalcone 3f | 2.1 | Apoptosis induction | |

| Piperazine-substituted derivative | 18.4 | Cell cycle arrest |

Antimicrobial Activity

- Morpholinylmethyl derivative: No direct data, but thiourea derivatives of 5-chloro-benzoxazolone showed MIC values of 8–32 µg/mL against E. coli .

- Schiff base derivatives: 4-Bromophenylmethylidene analogues inhibited P. aeruginosa at 16 µg/mL, attributed to the electron-withdrawing bromine group .

Biological Activity

5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone is a compound belonging to the benzoxazolone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H13ClN2O3

- Molecular Weight : 268.69 g/mol

- CAS Number : 16376-61-7

This compound is characterized by the presence of a chloro group and a morpholinylmethyl substituent, which contribute to its biological efficacy.

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of benzoxazolone, including this compound, exhibit significant analgesic and anti-inflammatory activities. For instance, studies have synthesized various derivatives and evaluated their effects:

- Study Findings :

- Compounds derived from 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid showed high antinociceptive and anti-inflammatory activities, with specific derivatives outperforming others in efficacy .

- A comprehensive synthesis of new compounds revealed that most exhibited strong analgesic effects without causing gastric lesions, indicating a favorable safety profile .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In silico studies have indicated that derivatives like this compound may interact effectively with caspase-3, a crucial enzyme in apoptosis:

- Molecular Docking Studies :

Structure-Activity Relationship (SAR)

The structural modifications of benzoxazolone derivatives significantly influence their biological activities:

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| Compound 1 | 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid | High analgesic & anti-inflammatory | Optimal carboxylic acid structure |

| Compound 2g | 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamides | High analgesic | No gastric lesions observed |

The presence of specific functional groups enhances the pharmacological profile of these compounds, making them promising candidates for further development.

Q & A

Q. What are the key synthetic challenges in preparing 5-substituted 2(3H)-benzoxazolone derivatives, and what strategies overcome regioselectivity issues?

The synthesis of 5-substituted benzoxazolones is complicated by the inherent regioselectivity of C-acylation reactions, which preferentially yield 6-acyl derivatives. For example, direct acetylation of 2(3H)-benzoxazolone with acetyl chloride in the presence of AlCl3-DMF exclusively produces 6-acetyl derivatives . To synthesize 5-substituted analogs, alternative routes are required, such as a three-step method starting from 2-acetamidophenol. This involves cyclization under mild conditions using 1,1′-carbonyldiimidazole to avoid side reactions and improve yields . Analytical techniques like TLC and NMR are critical for monitoring regiochemical outcomes.

Q. How does the 2(3H)-benzoxazolone scaffold serve as a privileged structure in medicinal chemistry?

The benzoxazolone core mimics phenol/catechol moieties in a metabolically stable template, with similar pKa values (≈8.5–9.5) and electronic charge distribution . This bioisosterism enables interactions with diverse biological targets, including COX enzymes, serotonin receptors, and caspase-3 . Its versatility is exemplified in analgesic, anti-inflammatory, and anticancer agents, where substitutions at positions 3 and 5 modulate activity .

Advanced Research Questions

Q. What in silico methodologies predict the binding interactions of 3-substituted benzoxazolones with caspase-3, and which residues are critical for activity?

Molecular docking studies (e.g., using MOE software) reveal that 3-substituted benzoxazolones form hydrogen bonds with Arg207 in caspase-3’s active site, a residue essential for substrate recognition . Pharmacophore models emphasize the importance of the morpholinylmethyl group at position 3, which enhances hydrogen bonding and π-π stacking with adjacent residues like His121 . Free energy calculations (MM-GBSA) further validate binding affinities, guiding the optimization of substituents for apoptotic activity .

Q. How do structural modifications at position 3 influence cytotoxic activity, and what assays validate these effects?

Substituents at position 3 (e.g., morpholinylmethyl, piperazinyl) enhance cytotoxicity by improving membrane permeability and target engagement. For example, 5-chloro-3-(4-morpholinylmethyl) derivatives exhibit IC50 values <10 μM in MCF-7 and HeLa cell lines via caspase-3 activation . In vitro assays include:

- MTT/Proliferation assays to measure viability.

- Annexin V/PI staining to quantify apoptosis.

- Western blotting to assess caspase-3 cleavage .

Q. How can contradictory structure-activity relationship (SAR) data be resolved in benzoxazolone derivatives?

Discrepancies in SAR, such as higher antinociceptive activity in triazolothiadiazole-substituted derivatives (5a-n vs. 6a-h), are analyzed through:

Q. What experimental models are used to evaluate the peripheral antinociceptive activity of benzoxazolone derivatives?

Key models include:

- Acetic acid writhing test (mice) for nociception.

- Hot plate test to distinguish central vs. peripheral action.

- Formalin-induced licking to assess inflammatory pain . Protocols require ethical approval (e.g., Eskisehir Osmangazi University guidelines, Protocol 31.03.2011/200) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.